Cas no 2229553-18-6 (4-amino-3-(ethylsulfanyl)methylbutanoic acid)

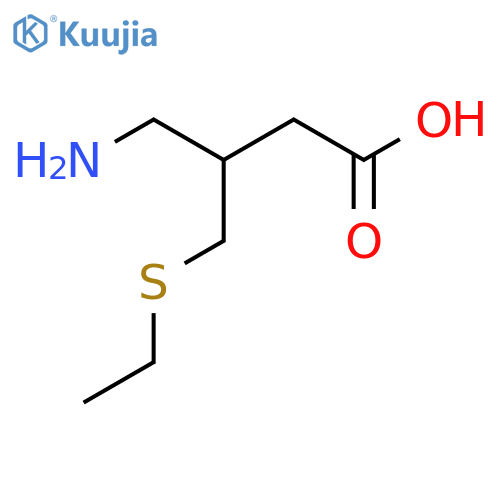

2229553-18-6 structure

商品名:4-amino-3-(ethylsulfanyl)methylbutanoic acid

4-amino-3-(ethylsulfanyl)methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-3-(ethylsulfanyl)methylbutanoic acid

- 4-amino-3-[(ethylsulfanyl)methyl]butanoic acid

- CHEMBL4129038

- EN300-1998044

- 2229553-18-6

-

- インチ: 1S/C7H15NO2S/c1-2-11-5-6(4-8)3-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)

- InChIKey: DXICJVSPSTXDRL-UHFFFAOYSA-N

- ほほえんだ: S(CC)CC(CN)CC(=O)O

計算された属性

- せいみつぶんしりょう: 177.08234989g/mol

- どういたいしつりょう: 177.08234989g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 6

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.2

- トポロジー分子極性表面積: 88.6Ų

4-amino-3-(ethylsulfanyl)methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1998044-0.05g |

4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |

2229553-18-6 | 0.05g |

$924.0 | 2023-09-16 | ||

| Enamine | EN300-1998044-2.5g |

4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |

2229553-18-6 | 2.5g |

$2155.0 | 2023-09-16 | ||

| Enamine | EN300-1998044-10.0g |

4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |

2229553-18-6 | 10g |

$4729.0 | 2023-05-26 | ||

| Enamine | EN300-1998044-1.0g |

4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |

2229553-18-6 | 1g |

$1100.0 | 2023-05-26 | ||

| Enamine | EN300-1998044-1g |

4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |

2229553-18-6 | 1g |

$1100.0 | 2023-09-16 | ||

| Enamine | EN300-1998044-10g |

4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |

2229553-18-6 | 10g |

$4729.0 | 2023-09-16 | ||

| Enamine | EN300-1998044-0.25g |

4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |

2229553-18-6 | 0.25g |

$1012.0 | 2023-09-16 | ||

| Enamine | EN300-1998044-0.1g |

4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |

2229553-18-6 | 0.1g |

$968.0 | 2023-09-16 | ||

| Enamine | EN300-1998044-0.5g |

4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |

2229553-18-6 | 0.5g |

$1056.0 | 2023-09-16 | ||

| Enamine | EN300-1998044-5.0g |

4-amino-3-[(ethylsulfanyl)methyl]butanoic acid |

2229553-18-6 | 5g |

$3189.0 | 2023-05-26 |

4-amino-3-(ethylsulfanyl)methylbutanoic acid 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

2229553-18-6 (4-amino-3-(ethylsulfanyl)methylbutanoic acid) 関連製品

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量